

# Carbonochloridic acid, octyl ester spectral data (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbonochloridic acid, octyl ester*

Cat. No.: *B051879*

[Get Quote](#)

An In-depth Technical Guide to the Spectral Data of **Carbonochloridic Acid, Octyl Ester**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of chemical compounds is paramount for structure elucidation, purity assessment, and quality control. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **carbonochloridic acid, octyl ester** (octyl chloroformate).

## Chemical Structure and Properties

- IUPAC Name: octyl carbonochloridate[1]
- Synonyms: n-Octyl chloroformate, **Carbonochloridic acid, octyl ester**, Octyl chloridocarbonate[1][2][3]
- CAS Number: 7452-59-7[1][2][3]
- Molecular Formula: C<sub>9</sub>H<sub>17</sub>ClO<sub>2</sub>[1][2][3]
- Molecular Weight: 192.68 g/mol [1][2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of octyl chloroformate provides information on the number and types of hydrogen atoms present in the molecule.

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                            |
|------------------------------------|--------------|-------------|---------------------------------------|
| ~4.3                               | Triplet      | 2H          | -O-CH <sub>2</sub> -                  |
| ~1.7                               | Quintet      | 2H          | -O-CH <sub>2</sub> -CH <sub>2</sub> - |
| ~1.3                               | Multiplet    | 10H         | -(CH <sub>2</sub> ) <sub>5</sub> -    |
| ~0.9                               | Triplet      | 3H          | -CH <sub>3</sub>                      |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the octyl chloroformate molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment           |
|---------------------------------|----------------------|
| ~152                            | C=O                  |
| ~72                             | -O-CH <sub>2</sub> - |
| ~32                             | -CH <sub>2</sub> -   |
| ~29                             | -CH <sub>2</sub> -   |
| ~28                             | -CH <sub>2</sub> -   |
| ~25                             | -CH <sub>2</sub> -   |
| ~22                             | -CH <sub>2</sub> -   |
| ~14                             | -CH <sub>3</sub>     |

Note: Predicted chemical shifts based on typical values for similar functional groups.[\[4\]](#) The peak around 77 ppm, if present, is likely due to the  $\text{CDCl}_3$  solvent.[\[4\]](#)

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation:

- Accurately weigh 5-25 mg of octyl chloroformate for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.[\[5\]](#)[\[6\]](#)  
[\[7\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a clean vial.[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[\[5\]](#)
- Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[\[6\]](#)[\[8\]](#)
- The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[\[5\]](#)[\[8\]](#)
- Cap the NMR tube securely.[\[5\]](#)

### Instrumental Analysis:

- Insert the NMR tube into the spectrometer.
- The instrument performs a lock onto the deuterium signal of the solvent to stabilize the magnetic field.[\[5\]](#)
- The magnetic field is shimmed to maximize homogeneity and improve spectral resolution.[\[5\]](#)
- The probe is tuned to the appropriate frequency for the nucleus being observed (e.g.,  $^1\text{H}$  or  $^{13}\text{C}$ ).[\[5\]](#)
- Set the acquisition parameters, such as the number of scans, spectral width, and relaxation delay, and initiate data acquisition.[\[5\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                  |
|--------------------------------|-----------|-----------------------------|
| ~2950-2850                     | Strong    | C-H stretch (alkane)        |
| ~1775                          | Strong    | C=O stretch (acid chloride) |
| ~1150                          | Strong    | C-O stretch (ester)         |

Note: These are characteristic absorption bands. The data can be obtained using techniques like Attenuated Total Reflectance (ATR) or by preparing a neat sample in a capillary cell.[1]

## Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining FTIR data.[9][10]

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9][10]
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]
- Place a small drop of liquid octyl chloroformate onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[11]
- If analyzing a solid, apply pressure to ensure good contact between the sample and the crystal.[11][12]
- Acquire the IR spectrum of the sample. The IR beam will penetrate a few microns into the sample.[9][13]
- After the measurement, clean the crystal with a suitable solvent.[11]

## Mass Spectrometry (MS)

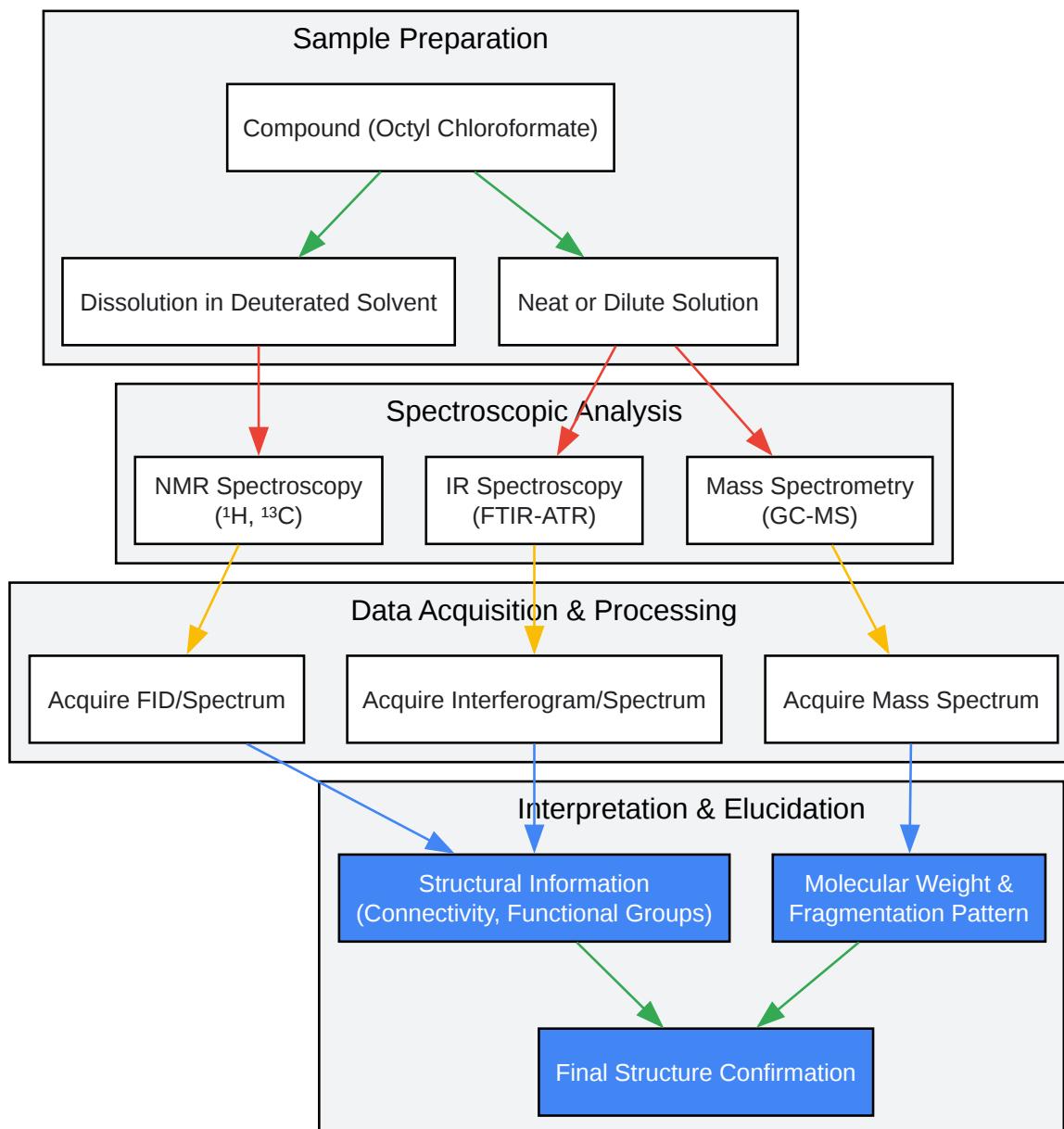
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

## Mass Spectral Data

| m/z     | Relative Intensity (%) | Assignment                                                    |
|---------|------------------------|---------------------------------------------------------------|
| 192/194 | Low                    | $[M]^+$ (Molecular ion peak, showing isotopic pattern for Cl) |
| 112     | Moderate               | $[M - Cl - C_2H_4]^+$                                         |
| 70      | High                   | $[C_5H_{10}]^+$                                               |
| 56      | High                   | $[C_4H_8]^+$                                                  |
| 55      | High                   | $[C_4H_7]^+$                                                  |

Note: The fragmentation pattern is predicted. The presence of chlorine is indicated by the M+2 peak with an intensity ratio of approximately 3:1. The most abundant peaks (base peaks) are often fragments of the octyl chain.[\[1\]](#)

## Experimental Protocol for Mass Spectrometry


The following is a general procedure for analyzing a small molecule like octyl chloroformate using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS).[\[14\]](#)[\[15\]](#)

- Sample Preparation: Prepare a dilute solution of octyl chloroformate in a volatile organic solvent.
- Internal Standard: For quantitative analysis, a known amount of an internal standard can be added to the sample.[\[15\]](#)
- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from other components.[\[14\]](#)
- Ionization: An ionization technique suitable for small molecules, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.[\[16\]](#)[\[17\]](#)

- Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[17]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
- Calibration: The m/z scale is calibrated using a reference compound with known ion masses to ensure accurate mass measurement.[18]

## Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like octyl chloroformate.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectral Data Acquisition and Analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carbonochloridic acid, octyl ester | C9H17ClO2 | CID 81956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octyl chloroformate [webbook.nist.gov]
- 3. Octyl chloroformate [webbook.nist.gov]
- 4. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. gammadata.se [gammadata.se]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. uab.edu [uab.edu]
- 17. zefsci.com [zefsci.com]
- 18. rsc.org [rsc.org]
- To cite this document: BenchChem. [Carbonochloridic acid, octyl ester spectral data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051879#carbonochloridic-acid-octyl-ester-spectral-data-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

